![molecular formula C13H16O2 B15299332 {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and the methanol moiety. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group transformations to introduce the phenyl and methanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it valuable for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties are explored for applications in material science, including the development of new materials with unique characteristics.
Mecanismo De Acción
The mechanism by which {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions and designing targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: This compound has a similar bicyclic structure but includes an azabicyclo moiety instead of an oxabicyclo moiety.
{3-oxabicyclo[3.1.1]heptan-1-yl}methanol: This compound lacks the phenyl group, making it less complex.
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanol: This compound has a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol stands out due to its specific combination of a phenyl group and a bicyclic structure, which imparts unique chemical and physical properties. These properties make it particularly valuable for applications in drug synthesis and material science.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C13H16O2/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Clave InChI |
GICCKWCOXJDVSI-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(COC2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


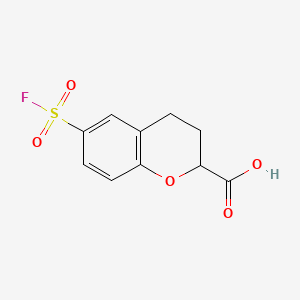

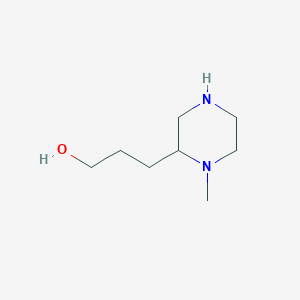
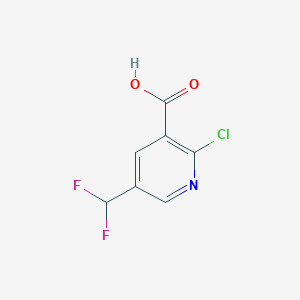



![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
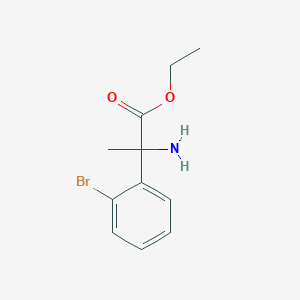
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
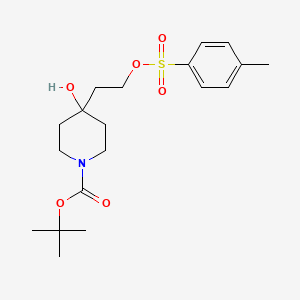
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
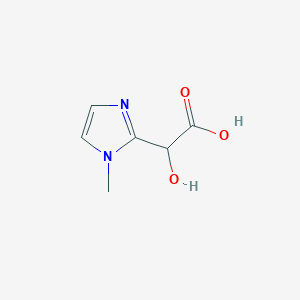
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
